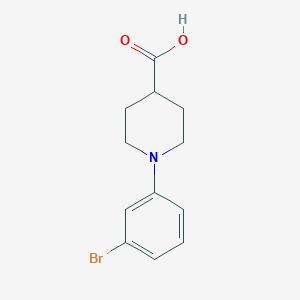

1-(3-Bromophenyl)piperidine-4-carboxylic acid

Descripción general

Descripción

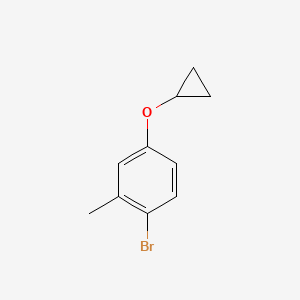

“1-(3-Bromophenyl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1059536-36-5 . It has a molecular weight of 284.15 . The IUPAC name for this compound is 1-(3-bromophenyl)piperidine-4-carboxylic acid .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The InChI code for “1-(3-Bromophenyl)piperidine-4-carboxylic acid” is 1S/C12H14BrNO2/c13-10-2-1-3-11(8-10)14-6-4-9(5-7-14)12(15)16/h1-3,8-9H,4-7H2,(H,15,16) . This indicates that the compound is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of esters of 3-oxocarboxylic acid instead of aldehyde results in a product containing four stereocenters .

Physical And Chemical Properties Analysis

The compound has a storage temperature requirement of being refrigerated .

Aplicaciones Científicas De Investigación

Anticancer Applications

- Synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, a compound related to 1-(3-Bromophenyl)piperidine-4-carboxylic acid, have shown potential as anticancer agents. Studies indicate that these derivatives exhibit strong anticancer activity, with some compounds demonstrating low IC50 values, suggesting their efficacy in inhibiting cancer cell growth (Rehman et al., 2018).

Catalytic Applications

- Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles were developed as a novel catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. This demonstrates the use of 1-(3-Bromophenyl)piperidine-4-carboxylic acid related compounds in catalysis, particularly in facilitating organic reactions (Ghorbani‐Choghamarani & Azadi, 2015).

Antibacterial and Anti-TB Activities

- Compounds derived from 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid have demonstrated significant antibacterial and anti-TB activities. These compounds have shown promising activity against various pathogenic strains, highlighting their potential in developing new antibacterial agents (Megha et al., 2023).

Chemical Synthesis and Characterization

- Research has been conducted on the synthesis and characterization of various derivatives of 1-(3-Bromophenyl)piperidine-4-carboxylic acid. These studies involve the development of new synthetic methods and the analysis of the compounds' structures and properties, contributing to the field of organic chemistry (Freund & Mederski, 2000), (Acharya & Clive, 2010).

Molecular Structure Studies

- Detailed molecular structure studies, including X-ray diffraction and spectroscopic analyses, have been conducted on 1-(3-Bromophenyl)piperidine-4-carboxylic acid and its derivatives. These studies provide valuable insights into the molecular geometries and properties of these compounds (Peeters, Blaton, & Ranter, 1994), (Szafran et al., 2007).

Matrix Metalloproteinases Inhibition

- A series of carboxylic acids containing a substituted piperidine, related to 1-(3-Bromophenyl)piperidine-4-carboxylic acid, were synthesized and found to inhibit matrix metalloproteinases with low nanomolar potency. These compounds show selectivity towards certain MMPs, highlighting their potential in the treatment of diseases associated with MMP activity (Pikul et al., 2001).

Safety And Hazards

Direcciones Futuras

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

1-(3-bromophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-2-1-3-11(8-10)14-6-4-9(5-7-14)12(15)16/h1-3,8-9H,4-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZDIKBWBKCELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40740918 | |

| Record name | 1-(3-Bromophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40740918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)piperidine-4-carboxylic acid | |

CAS RN |

1059536-36-5 | |

| Record name | 1-(3-Bromophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40740918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)

![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)

![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)

![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)

![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)

![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)

![(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone](/img/structure/B1375550.png)

![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)